5-isopropyl-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide
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Overview
Description
5-isopropyl-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide is an organic compound with the molecular formula C17H29NO3S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring substituted with isopropyl, methoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-isopropyl-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide typically involves the sulfonation of a suitable benzene derivative followed by the introduction of the isopropyl, methoxy, and methyl substituents. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactions using automated reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-isopropyl-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzene derivatives.
Scientific Research Applications
5-isopropyl-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-isopropyl-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The compound’s unique structure allows it to bind to specific sites on biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-isopropyl-2-methoxy-4-methyl-N-propylbenzenesulfonamide
- 5-isopropyl-2-methoxy-4-methyl-N,N-diethylbenzenesulfonamide
Uniqueness
5-isopropyl-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide is unique due to its specific combination of substituents on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-methoxy-4-methyl-5-propan-2-yl-N,N-dipropylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO3S/c1-7-9-18(10-8-2)22(19,20)17-12-15(13(3)4)14(5)11-16(17)21-6/h11-13H,7-10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXMHBAFPQFWNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=C(C=C(C(=C1)C(C)C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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